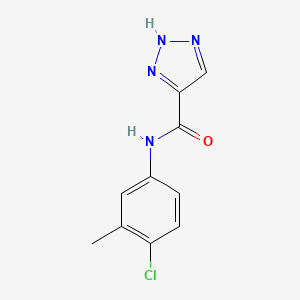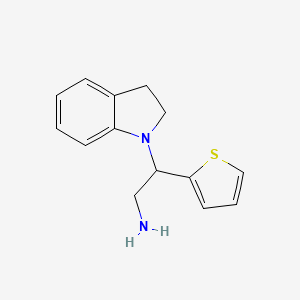![molecular formula C19H22N2O3 B6480227 {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 853752-93-9](/img/structure/B6480227.png)
{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol
Descripción general
Descripción
{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol, also known as 4-methoxy-N-(4-methoxybutyl)-benzamide, is a chemical compound belonging to the class of benzamides. Benzamides are a group of compounds that are widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the synthesis of various other compounds and is of great interest to researchers due to its wide range of applications.
Aplicaciones Científicas De Investigación
{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol has been studied extensively for its potential applications in various scientific research fields. This compound has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been studied for its potential applications in the fields of biochemistry and pharmacology. In particular, this compound has been used in the synthesis of various drugs, such as anti-inflammatory drugs, antiviral drugs, and antifungal drugs. Additionally, it has been studied for its potential applications in the field of cancer research, as it has been shown to have an inhibitory effect on the growth of certain cancer cells.
Mecanismo De Acción
The mechanism of action of {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the production of prostaglandins, {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol can reduce inflammation and pain. Additionally, this compound has also been found to inhibit the growth of certain cancer cells, suggesting that it may have potential applications in the field of cancer research.
Biochemical and Physiological Effects
The biochemical and physiological effects of {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol have been studied extensively. This compound has been found to have anti-inflammatory, antiviral, and antifungal effects. Additionally, it has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential applications in the field of cancer research. Additionally, this compound has also been found to have an inhibitory effect on the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol in laboratory experiments is advantageous due to its wide range of applications. This compound is relatively easy to synthesize and has been found to have a wide range of beneficial effects. Additionally, it has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential applications in the field of cancer research. However, the use of this compound in laboratory experiments is limited by its toxicity, as it has been found to be toxic to certain cells and organisms.
Direcciones Futuras
The potential applications of {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol are vast and varied. Future research should focus on exploring the potential applications of this compound in the fields of biochemistry and pharmacology. Additionally, further research should focus on exploring the potential applications of this compound in the field of cancer research, as it has been found to have an inhibitory effect on the growth of certain cancer cells. Additionally, further research should focus on exploring the potential side effects and toxicity of this compound, as well as its potential applications in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Métodos De Síntesis
The synthesis of {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is achieved through a multi-step reaction process. The first step involves the reaction of 4-methoxybenzoyl chloride with 4-methoxybutyl amine in the presence of a base such as sodium hydroxide. This reaction produces {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol(4-methoxybutyl)-benzamide, which is then reacted with an excess of sodium hydroxide in the presence of an acid such as acetic acid. This reaction produces the desired product, {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol.
Propiedades
IUPAC Name |
[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-15-8-10-16(11-9-15)24-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYOGXWPMVNGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198656 | |
| Record name | 1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol | |
CAS RN |
853752-93-9 | |
| Record name | 1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853752-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480154.png)

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6480166.png)
![1,3-dimethyl-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6480180.png)
![N-(4-ethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480185.png)
![3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480189.png)
![N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480199.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate](/img/structure/B6480203.png)
![2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6480207.png)


![7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6480228.png)
![2-{[6-amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6480231.png)